![molecular formula C6H12ClN3 B3092936 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1239460-52-6](/img/structure/B3092936.png)
3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the empirical formula C6H12ClN3. It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride can be represented by the SMILES stringNC1=C(C)C(CC)=NN1.[H]Cl
. The InChI representation is 1S/C6H11N3.ClH/c1-3-5-4(2)6(7)9-8-5;/h3H2,1-2H3,(H3,7,8,9);1H
. Physical And Chemical Properties Analysis
3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a solid substance . It has a molecular weight of 161.63 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, these compounds have shown inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . These studies can provide insights into the interactions between the compound and its target, which can be useful for the design of more potent and selective drugs.
Synthesis of New Drugs
The derivatives of pyrazole, such as 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride, show different biological activities . These activities make them potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Solubility and Interaction Studies
The incorporation of different moieties into these compounds can potentially affect their solubility and interactions with biological macromolecules . This can be useful for the design of drugs with improved pharmacokinetic properties.
Inhibitors of Soluble Epoxide Hydrolase (sEH)
Compounds containing a pyrazole ring, such as 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride, have been designed, synthesized, and evaluated as novel analogues to reduce blood pressure elevation and inflammatory roles by acting as sEH inhibitors .
Construction of C–N Bonds
In the development of novel protocols for the construction of C–N bonds, N-(5-pyrazolyl)imine derivatives have been synthesized through a solvent-free condensation reaction . This can be useful for the preparation of N-heterocycles of biological interest .
Safety and Hazards
The safety information available indicates that 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is classified under Combustible Solids (Storage Class Code 11) . It has a WGK of 3 . The flash point is not applicable . Please refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites, affecting their survival and proliferation .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
properties
IUPAC Name |
5-ethyl-4-methyl-1H-pyrazol-3-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-5-4(2)6(7)9-8-5;/h3H2,1-2H3,(H3,7,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDWGDRSXXLANA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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